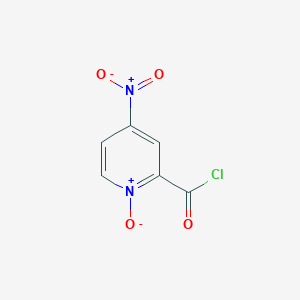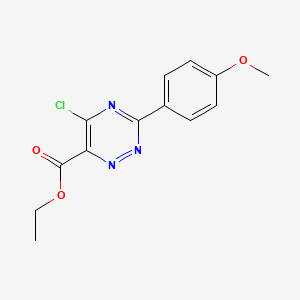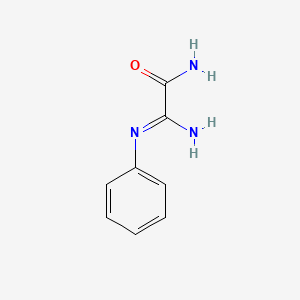
4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a nitro group at the 4-position, an oxo group at the 1-position, and a carbonyl chloride group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride typically involves the nitration of pyridine derivatives followed by oxidation and chlorination steps. One common method involves the nitration of pyridine to form 4-nitropyridine, which is then oxidized to 4-nitropyridine N-oxide. The final step involves the reaction of 4-nitropyridine N-oxide with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols under mild to moderate conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Amino Derivatives: Formed from reduction of the nitro group.
Oxidized Derivatives: Formed from further oxidation reactions.
Aplicaciones Científicas De Investigación
4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mecanismo De Acción
The mechanism of action of 4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride depends on its specific application and the nature of its derivatives. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitropyridine N-oxide: Similar structure but lacks the carbonyl chloride group.
4-Nitropyridine: Lacks both the oxo and carbonyl chloride groups.
Pyridine-2-carbonyl chloride: Lacks the nitro group.
Uniqueness
4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride is unique due to the combination of functional groups present on the pyridine ring.
Propiedades
Número CAS |
57948-55-7 |
|---|---|
Fórmula molecular |
C6H3ClN2O4 |
Peso molecular |
202.55 g/mol |
Nombre IUPAC |
4-nitro-1-oxidopyridin-1-ium-2-carbonyl chloride |
InChI |
InChI=1S/C6H3ClN2O4/c7-6(10)5-3-4(9(12)13)1-2-8(5)11/h1-3H |
Clave InChI |
KQCBMLQHJTWRKM-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=C(C=C1[N+](=O)[O-])C(=O)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester](/img/structure/B13802929.png)



![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)
![tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)
![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
![2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)

![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)

![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
